8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Description
This compound is a nitrogen-rich tricyclic system featuring a pentazatricyclo[7.4.0.0²,⁶] backbone, methyl groups at positions 8 and 13, and a carbonitrile substituent at position 5. The structural complexity arises from fused heterocyclic rings, which influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-7-9-3-4-13-16(2)11(9)17-10(15-7)8(5-12)6-14-17/h6,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBNCHJJHUVWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCNN3C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323056 | |
| Record name | 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866145-06-4 | |
| Record name | 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the nitrogen atoms and the carbonitrile group. Common reagents used in these reactions include organic solvents, catalysts, and specific nitrogen-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Tricyclic Compounds
Electronic and Reactivity Profiles
- Nitrogen Content : The target compound’s pentazatricyclo system (5 N atoms) confers higher polarity and hydrogen-bonding capacity compared to analogs with fewer nitrogens (e.g., : 2 N) .
- Substituent Effects :
- Methyl Groups (8,13-CH₃) : Enhance lipophilicity and steric bulk compared to oxo (C=O) or oxa (O) groups in and . This may improve metabolic stability .
- Carbonitrile (C≡N) : Shared with and , this group acts as a strong electron-withdrawing moiety, influencing π-electron delocalization in the aromatic system .
Physicochemical Properties
- Solubility : The target compound’s methyl groups reduce aqueous solubility relative to carboxylic acid () or ester () derivatives. However, the carbonitrile improves solubility in polar aprotic solvents .
- Thermal Stability: Methyl substituents likely increase thermal stability compared to oxo-containing analogs (), which may undergo keto-enol tautomerism or hydrolysis .
Biological Activity
8,13-Dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and nitrogen-rich framework suggest a variety of biological activities, particularly as a pharmacological agent.
- Molecular Formula : C₁₃H₁₅N₅
- Molecular Weight : 235.30 g/mol
- CAS Number : Not widely reported but can be derived from its structural formula.
Biological Activity
The biological activity of this compound has been explored in various studies:
- P2X Receptor Antagonism : Research indicates that compounds similar to this compound exhibit antagonistic effects on P2X receptors (specifically P2X3 and P2X2/3). These receptors are implicated in pain signaling and inflammatory responses . This suggests potential applications in pain management therapies.
- Kinase Inhibition : The compound has been studied for its ability to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and may have therapeutic implications for cancer treatment .
- Antioxidant Activity : Some derivatives of pentazatricyclic compounds have demonstrated antioxidant properties. This activity is crucial for protecting cells from oxidative stress and could contribute to the compound's therapeutic potential in neurodegenerative diseases .
Case Studies
Several studies have documented the effects of similar compounds on biological systems:
- Study on Pain Models : In a rodent model of neuropathic pain, administration of a related compound resulted in a significant decrease in pain behaviors compared to control groups. This supports the hypothesis that P2X receptor antagonism may alleviate chronic pain conditions .
- Cancer Cell Proliferation : A study investigating the effects of pentazatricyclic compounds on human cancer cell lines showed that certain modifications to the structure enhanced cytotoxicity against breast and lung cancer cells by inducing apoptosis .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
